

pyrocatechol sulfate metabolite biological role

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Compound Focus: Pyrocatechol sulfate

CAS No.: 4918-96-1

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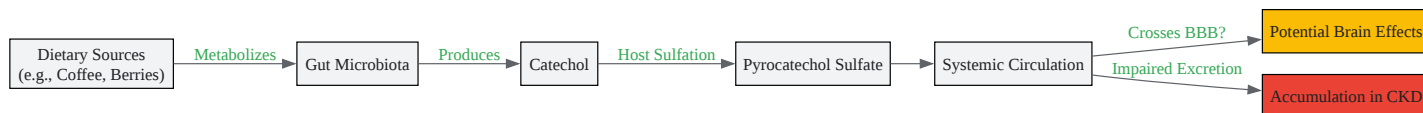
Experimental Data & Analytical Protocols

For researchers aiming to detect and quantify **pyrocatechol sulfate**, the following methodologies from recent studies provide a reliable foundation.

Table: Key Experimental Parameters from Peer-Reviewed Studies

Study Context	Sample Type	Analytical Platform	Key Sample Preparation & Workflow Steps
Severe Alcohol Use Disorder (sAUD) [1] [2]	Human Plasma	Non-targeted Liquid Chromatography-Mass Spectrometry (LC-MS)	1. Blood sample collection from patients and healthy controls. 2. Plasma separation. 3. Protein precipitation (e.g., with methanol). 4. Analysis by LC-MS in multiple ionization modes (e.g., positive/negative electrospray ionization). 5. Data processing with multivariate statistics (PCA, sPLS-DA).
Chronic Kidney Disease (CKD) [3]	Rat Plasma, Liver, Heart, Kidney Tissue	Ultra Performance LC-MS (UPLC-QToF/MS)	1. Sample homogenization (for tissues). 2. Metabolite extraction. 3. Analysis by UPLC-QToF/MS with alternating low/high collision energy. 4. Metabolite identification using online databases and validation with standards.

The relationship between dietary intake, gut microbiota, and the systemic physiological effects of **pyrocatechol sulfate** can be visualized as a pathway.



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Research Implications and Future Directions

The identification of **pyrocatechol sulfate** as a modulator of biological systems opens several avenues for applied research.

- **Therapeutic Monitoring in sAUD:** Its correlation with psychological symptoms suggests **pyrocatechol sulfate** could be a valuable biomarker for monitoring patient status during alcohol withdrawal and evaluating the efficacy of new therapeutic interventions aimed at modulating the gut-brain axis [1] [2].
- **Toxin Reduction in CKD:** In chronic kidney disease, strategies to reduce gut-derived uremic toxins are a key research focus. The evidence that AST-120 (a carbon adsorbent) reduces **pyrocatechol sulfate** levels in animal models validates it as a target for interventions designed to lower the toxin burden and mitigate associated comorbidities, such as cardiovascular disease [3].
- **Mechanistic Studies:** While associations are clear, the exact molecular mechanisms through which **pyrocatechol sulfate** influences brain function or contributes to cellular toxicity remain to be fully elucidated. Future research should focus on identifying its specific molecular targets and signaling pathways.

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3. Untargeted plasma and tissue metabolomics in rats with chronic kidney... [nature.com]

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